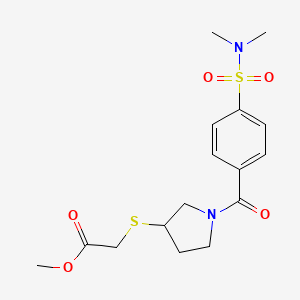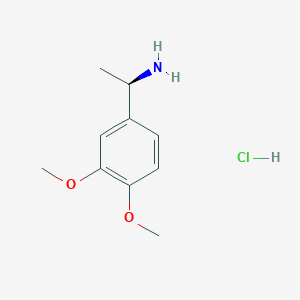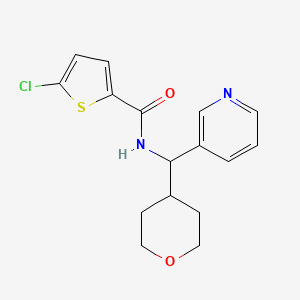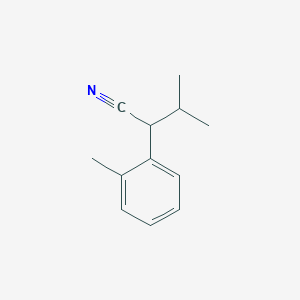![molecular formula C11H21NO2 B2399969 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol CAS No. 1344043-77-1](/img/structure/B2399969.png)
2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol is a chemical compound with the molecular formula C11H21NO2. It is known for its unique structure, which includes a cyclopentane ring and an oxane (tetrahydropyran) moiety.
Aplicaciones Científicas De Investigación
2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The associated hazard statements are H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol typically involves the reaction of cyclopentanone with oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different amines or alcohols using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Mecanismo De Acción
The mechanism of action of 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-[(Oxan-4-yl)amino]ethan-1-ol: Contains an ethan-1-ol moiety instead of a cyclopentane ring.
Uniqueness
2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol is unique due to its specific ring structure and the presence of both an oxane and an amino group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(oxan-4-ylmethylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11-3-1-2-10(11)12-8-9-4-6-14-7-5-9/h9-13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACRLJMTUOFRFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)






